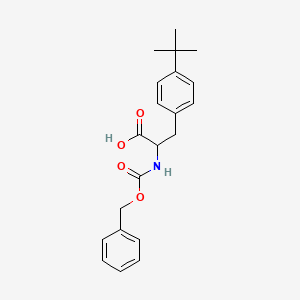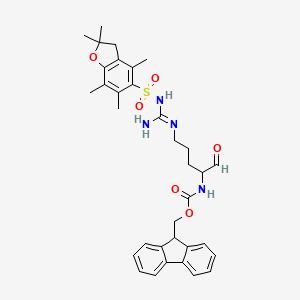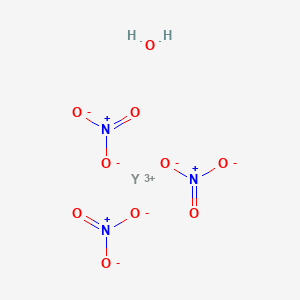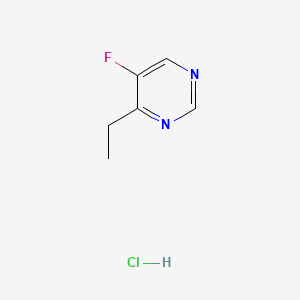![molecular formula C46H51BrN5O8P B13387529 N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2’-deoxycytidine 3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as 5-Bromo-DC CEP, is a halogenated nucleotide. It is a valuable chemical compound used in various scientific research fields, particularly in the study of DNA structure and function. This compound is known for its ability to combat viral and bacterial infections, making it indispensable in the research of diseases caused by these microorganisms.
准备方法
The synthesis of 5-Bromo-DC CEP involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Reacting cytidine with pyridine at 20°C for 10 hours.
Step 2: Using 1H-tetrazole and diisopropylamine in dichloromethane under an inert atmosphere at 20°C for 5 hours.
Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. These facilities are equipped with cleanrooms ranging from Class 100 to Class 100,000 to maintain the required standards.
化学反应分析
5-Bromo-DC CEP undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleotide.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include pyridine, 1H-tetrazole, and diisopropylamine. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
5-Bromo-DC CEP has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of modified nucleotides and oligonucleotides for various biochemical studies.
Biology: The compound is employed in X-ray crystallography to determine DNA structures and in UV-crosslinking experiments to study protein-DNA interactions.
Medicine: It is used in the development of antiviral and antibacterial agents, as well as in diagnostic oncology for radiolabeled nucleoside analogues.
Industry: The compound is used in the production of high-purity nucleotides for research and pharmaceutical applications.
作用机制
The mechanism of action of 5-Bromo-DC CEP involves its incorporation into DNA, where it can replace natural nucleotides. This incorporation can disrupt normal DNA function, leading to the inhibition of viral and bacterial replication. The compound’s halogenated nature makes it suitable for use in UV-crosslinking experiments, where it forms covalent bonds with target proteins upon exposure to UV light .
相似化合物的比较
5-Bromo-DC CEP is unique due to its halogenated structure, which imparts specific properties such as photo-lability and suitability for UV-crosslinking. Similar compounds include:
5-Bromo-2’-deoxyuridine: Used in antiviral research and diagnostic oncology.
5-Iodo-2’-deoxyuridine: Another halogenated nucleotide with similar applications in antiviral and cancer research.
These compounds share similar applications but differ in their specific halogen substitutions, which can affect their reactivity and suitability for different experimental conditions.
属性
分子式 |
C46H51BrN5O8P |
|---|---|
分子量 |
912.8 g/mol |
IUPAC 名称 |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H51BrN5O8P/c1-31(2)52(32(3)4)61(58-27-13-26-48)60-40-28-42(51-29-39(47)43(50-45(51)54)49-44(53)33-14-9-7-10-15-33)59-41(40)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29,31-32,40-42H,13,27-28,30H2,1-6H3,(H,49,50,53,54) |
InChI 键 |
MEFJNSFIFSEDNU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)
![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)
![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)

![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)



![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)
![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)
